3-(Trifluoromethyl)styrene

Catalog No.
S776147
CAS No.
402-24-4
M.F
C9H7F3
M. Wt
172.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)styrene

CAS Number

402-24-4

Product Name

3-(Trifluoromethyl)styrene

IUPAC Name

1-ethenyl-3-(trifluoromethyl)benzene

Molecular Formula

C9H7F3

Molecular Weight

172.15 g/mol

InChI

InChI=1S/C9H7F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h2-6H,1H2

InChI Key

ARHOUOIHKWELMD-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

C=CC1=CC(=CC=C1)C(F)(F)F

Synthesis of Functional Polymers:

The presence of the CF₃ group significantly impacts the properties of polymers formed from 3-(CF₃)styrene. Research explores its use in:

  • Flame retardant polymers: Studies have shown that incorporating 3-(CF₃)styrene into polystyrene chains enhances flame retardancy. The CF₃ group's electron-withdrawing nature hinders the polymer's ability to participate in combustion reactions [].
  • Optically active materials: Research investigates the use of 3-(CF₃)styrene in copolymers with other monomers to create materials with desired optical properties, such as low birefringence, which is crucial for applications like optical films and lenses [].

Organic Synthesis:

The unique reactivity of 3-(CF₃)styrene makes it a valuable intermediate in organic synthesis. Researchers utilize it for:

  • Preparation of other fluorinated compounds: The CF₃ group can be selectively transformed into other functional groups, allowing scientists to synthesize diverse fluorinated molecules with desired properties [].
  • Development of novel catalysts: Studies explore the potential of 3-(CF₃)styrene derivatives as ligands in catalysts for various organic transformations, aiming to improve reaction efficiency and selectivity [].

Material Science:

The combined effects of the aromatic ring and the CF₃ group make 3-(CF₃)styrene a promising candidate for:

  • Development of liquid crystals: Research investigates the use of 3-(CF₃)styrene in the synthesis of liquid crystals with specific properties, potentially applicable in display technologies [].
  • Exploration of self-assembled structures: Studies explore the self-assembly behavior of 3-(CF₃)styrene derivatives to create functional materials with unique properties, such as specific electronic or photonic characteristics [].

3-(Trifluoromethyl)styrene is an organic compound characterized by the presence of a trifluoromethyl group attached to a styrene framework. Its chemical formula is C${9}$H${7}$F$_{3}$, and it is noted for its unique properties stemming from the electronegative fluorine atoms, which enhance its reactivity and stability in various chemical processes. The compound is a colorless liquid with a boiling point of approximately 65 °C at 40 mmHg and exhibits notable hydrophobic and lipophobic characteristics due to the trifluoromethyl group .

3-(Trifluoromethyl)styrene demonstrates a variety of chemical reactivity due to its vinyl group and the trifluoromethyl substituent. Key reactions include:

  • Free Radical Polymerization: The vinyl group can undergo polymerization, forming polymers with enhanced thermal stability and chemical resistance compared to their hydrocarbon counterparts.
  • C–F Bond Activation: The trifluoromethyl group can participate in C–F bond activation reactions, allowing for further functionalization of the compound through methods such as anionic or cationic substitution .
  • Cycloaddition Reactions: 3-(Trifluoromethyl)styrene can also engage in cycloaddition reactions, leading to the formation of complex cyclic structures that incorporate fluorinated groups .

The synthesis of 3-(Trifluoromethyl)styrene can be achieved through several methods:

  • Cross-Coupling Reactions: One common method involves the cross-coupling of aryl Grignard reagents with 2-bromo-3,3,3-trifluoropropene. This method allows for the introduction of the trifluoromethyl group onto the styrene backbone effectively .
  • Radical Polymerization: Another approach includes radical polymerization techniques that utilize various initiators to generate 3-(Trifluoromethyl)styrene from suitable precursors.
  • Electrophilic Aromatic Substitution: This method involves the direct substitution of hydrogen atoms on aromatic rings with trifluoromethyl groups using electrophilic reagents.

3-(Trifluoromethyl)styrene has several applications in various fields:

  • Polymer Chemistry: It serves as a monomer in the synthesis of fluorinated polymers that exhibit superior thermal and chemical resistance.
  • Organic Synthesis: The compound is utilized as a versatile intermediate in organic synthesis, particularly in developing more complex fluorinated compounds through functionalization reactions .
  • Material Science: Due to its unique properties, it is explored for applications in coatings, adhesives, and other materials requiring enhanced durability and resistance.

Interaction studies involving 3-(Trifluoromethyl)styrene primarily focus on its reactivity with other chemical species. Research has shown that it can participate in various coupling reactions and polymerizations, influencing the properties of resultant materials. Studies have also examined its behavior in radical copolymerizations with different comonomers, which can lead to materials with tailored properties for specific applications .

Several compounds share structural similarities with 3-(Trifluoromethyl)styrene. Here are some notable examples:

Compound NameStructure TypeUnique Features
α-TrifluoromethylstyreneVinyl AromaticExhibits different reactivity patterns due to position of trifluoromethyl group.
4-TrifluoromethylstyreneVinyl AromaticSimilar reactivity but different substitution patterns affecting polymerization behavior.
β-TrifluoromethylstyreneVinyl AromaticLess studied; potential for unique reactivity due to position of substituents.

The uniqueness of 3-(Trifluoromethyl)styrene lies in its specific placement of the trifluoromethyl group relative to the vinyl functionality, influencing both its chemical behavior and potential applications compared to other similar compounds.

3-(Trifluoromethyl)styrene, a fluorinated aromatic compound with the structural formula C₉H₇F₃, has emerged as a critical intermediate in modern organic synthesis. Its development traces back to early efforts in fluorinated aromatic chemistry, particularly the exploration of trifluoromethyl (-CF₃) groups as electron-withdrawing substituents. The compound gained prominence due to its unique reactivity, which combines the electrophilic nature of the CF₃ group with the conjugated π-system of the styrene moiety.

Historically, the synthesis of fluorinated styrenes faced challenges due to the instability of intermediates and limited reactivity of traditional fluorinating agents. Breakthroughs in catalytic methods, such as palladium-mediated cross-coupling reactions and acid-catalyzed eliminations, enabled efficient access to 3-(trifluoromethyl)styrene. These advances positioned the compound as a versatile building block for pharmaceuticals, agrochemicals, and functional materials.

Key Historical MilestonesImpact on Synthesis
Development of Suzuki coupling (2000s)Enabled direct introduction of CF₃ groups into aromatic systems.
Brønsted acid-mediated elimination (2010s)Simplified synthesis from TMS-protected benzyl alcohols.
Radical polymerization (2010s)Expanded applications in fluoropolymer synthesis.

Position in Fluorinated Aromatic Chemistry

3-(Trifluoromethyl)styrene occupies a unique niche within fluorinated aromatic chemistry, bridging the gap between simple trifluoromethylarenes and complex fluorinated polymers. Its structure allows for:

  • Electronic modulation: The CF₃ group at the meta position exerts strong electron-withdrawing effects, altering the electronic properties of the aromatic ring.
  • Steric control: The bulky CF₃ group influences regioselectivity in coupling reactions and polymerization.
  • Functionalization: The vinyl group enables participation in cycloadditions, Heck reactions, and radical polymerizations.

Compared to α- or β-trifluoromethylstyrenes, the meta substitution pattern minimizes steric hindrance while maintaining high reactivity. This balance makes 3-(trifluoromethyl)styrene particularly suited for applications requiring precise electronic control, such as organic electronics.

General Overview and Research Importance

3-(Trifluoromethyl)styrene is characterized by:

  • Physical properties: Boiling point ~65°C (40 mmHg), hydrophobicity, and solubility in organic solvents.
  • Reactivity: Susceptibility to electrophilic substitution at the para position relative to CF₃ and radical-initiated polymerization.
  • Applications: Polymer dielectrics, nonvolatile memory materials, and intermediates for fluorinated pharmaceuticals.

The compound’s research importance stems from its role in addressing challenges in fluorinated material science, including:

  • Thermal stability: Fluorinated polymers resist degradation under high-temperature conditions.
  • Dielectric tuning: Tailored polarization properties for organic field-effect transistors (OFETs).
  • Biological activity: Enhanced lipophilicity and metabolic stability in drug candidates.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

3-(Trifluoromethyl)styrene

Dates

Modify: 2023-08-15

Explore Compound Types